The Cornerstone of Modified Oligonucleotides: A Technical Guide to 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
The Cornerstone of Modified Oligonucleotides: A Technical Guide to 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure, application, and technical considerations of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite. This modified nucleoside is a critical building block in the synthesis of custom oligonucleotides for a wide array of applications, from therapeutic agents to advanced molecular diagnostics.
Introduction: The Pivotal Role of Modified Phosphoramidites
The chemical synthesis of oligonucleotides, pioneered by Marvin Caruthers in the early 1980s, has become a cornerstone of modern biotechnology and drug development.[1] This process, predominantly carried out via automated solid-phase synthesis, relies on phosphoramidite building blocks.[2] These are specially modified nucleosides that enable the sequential and controlled addition of bases to a growing oligonucleotide chain.[3]
Deconstructing the Molecule: Structure and Functional Components
The systematic name, N4-benzoyl-5-methyl-5'-O-(4, 4'-dimethoxytrityl)-2'-O-methyl-cytidine-3'-cyanoethyl Phosphoramidite, reveals the intricate design of this molecule, where each component serves a distinct and critical purpose during oligonucleotide synthesis.[6][7]
| Component | Chemical Name | Function |
| 5'-DMT | 5'-O-Dimethoxytrityl | An acid-labile protecting group for the 5'-hydroxyl group of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the addition of the next phosphoramidite.[8][] |
| 2'-O-Me | 2'-O-Methyl | A modification to the 2'-hydroxyl group of the ribose, which enhances nuclease resistance and increases the thermal stability of the resulting oligonucleotide duplex.[10] |
| 5-Me-C | 5-Methylcytosine | A modification to the cytosine base that increases the melting temperature (Tm) of the oligonucleotide duplex and plays a crucial role in epigenetic studies.[11][12] |
| Bz | N4-Benzoyl | A base-labile protecting group for the exocyclic amine of the cytosine base, preventing unwanted side reactions during the coupling step.[8][13] |
| CE-Phosphoramidite | 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite | The reactive moiety at the 3'-position that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group protects the phosphite triester linkage.[][15] |
Below is a diagram illustrating the logical relationship of these functional components within the phosphoramidite structure.
Caption: The automated phosphoramidite synthesis cycle.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The following is a generalized, step-by-step protocol for the incorporation of 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite using an automated DNA/RNA synthesizer. Note that specific parameters may need to be optimized based on the synthesizer model and the desired scale of synthesis.
Materials:
-
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, G, T/U, C)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Acetonitrile (anhydrous, synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)
Procedure:
-
Preparation:
-
Dissolve the 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Install the phosphoramidite solutions, reagents, and the synthesis column containing the CPG solid support onto the automated synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
-
Automated Synthesis Cycle:
-
Deblocking: The synthesizer delivers the deblocking solution to the column to remove the 5'-DMT group from the nucleoside on the solid support.
-
Coupling: The instrument delivers the activator solution followed by the 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite solution to the column to initiate the coupling reaction.
-
Capping: The capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.
-
Oxidation: The oxidizing solution is passed through the column to stabilize the newly formed phosphite triester linkage.
-
The cycle is repeated until the entire sequence is synthesized.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the column is removed from the synthesizer.
-
The oligonucleotide is cleaved from the CPG support and the protecting groups (benzoyl and cyanoethyl) are removed by incubation with a cleavage and deprotection solution at an elevated temperature.
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is collected and dried.
-
The product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
The identity and purity of the final oligonucleotide are confirmed by mass spectrometry.
-
Applications in Research and Drug Development
The unique combination of modifications in 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite makes it a valuable reagent for a variety of applications:
-
Antisense Oligonucleotides (ASOs): The 2'-O-Me modification provides nuclease resistance, a critical feature for in vivo applications of ASOs. [10]Furthermore, the 5-Me modification in CpG motifs can reduce the pro-inflammatory immune responses that are sometimes associated with ASO therapies. [16][17]* Small interfering RNAs (siRNAs): Similar to ASOs, the 2'-O-Me modification enhances the stability of siRNAs, improving their therapeutic potential. [4]* Aptamers: The increased binding affinity conferred by the 2'-O-Me and 5-Me modifications can lead to the development of aptamers with higher specificity and efficacy.
-
Epigenetic Research: Oligonucleotides containing 5-methylcytosine are essential tools for studying DNA methylation and its role in gene regulation and disease. [17][18]* Molecular Diagnostics: The enhanced thermal stability provided by 5-methylcytosine can improve the performance of PCR primers and hybridization probes, leading to increased sensitivity and specificity in diagnostic assays. [11][12]
Conclusion
5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite is a highly versatile and powerful building block for the synthesis of modified oligonucleotides. Its carefully designed structure, incorporating key protecting groups and performance-enhancing modifications, enables the production of high-quality oligonucleotides for a wide range of cutting-edge research and therapeutic applications. A thorough understanding of its chemical properties and the principles of phosphoramidite chemistry is essential for its successful implementation in the laboratory.
References
- Benchchem. Application Notes and Protocols: The Role of Benzoyl-Protected Cytidine in Phosphoramidite Chemistry.
- Benchchem. The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide.
- Thermo Fisher Scientific. Phosphoramidites for oligonucleotide synthesis.
- metabion. 5-Me-dC.
- Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry.
- BOC Sciences. What Are Phosphoramidites?.
- Benchchem. The Guardian of the Code: A Technical Guide to the Benzoyl Protecting Group in Deoxyadenosine Chemistry.
- GeneLink. 5-methyl deoxycytosine [5mdC].
- BOC Sciences. Applications of Phosphoramidite Chemistry in Modern Research.
- LGC Biosearch Technologies. 5-Methyl deoxyCytidine; Internal Modification.
- Understanding 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite for Synthesis.
- Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis.
- The BiosearchTech Blog. Know your oligo mod: 5-methyl deoxycytidine.
- MedchemExpress.com. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
- BroadPharm. Modified Phosphoramidites in RNAi Research.
- NIH. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis.
- AxisPharm. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations.
- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Wikipedia. Oligonucleotide synthesis.
- BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.
- Hongene. 5-Me-DMT-2'-O-Me-C(Bz)-CE-Phosphoramidite.
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.
- Hongene Online Store. 5-Me-2'-OMe-C(Bz) Amidite for Epigenetics & Aptamer Research.
Sources
- 1. atdbio.com [atdbio.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 5. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 6. hongene.com [hongene.com]
- 7. shop.hongene.com [shop.hongene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabion.com [metabion.com]
- 12. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. 5-Methyl deoxyCytidine; Internal Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
